Pocapavir Pocapavir Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
Brand Name: Vulcanchem
CAS No.: 146949-21-5
VCID: VC0539955
InChI: InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
SMILES: COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol

Pocapavir

CAS No.: 146949-21-5

Cat. No.: VC0539955

Molecular Formula: C21H17Cl3O3

Molecular Weight: 423.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pocapavir - 146949-21-5

Specification

Description Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
CAS No. 146949-21-5
Molecular Formula C21H17Cl3O3
Molecular Weight 423.7 g/mol
IUPAC Name 1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene
Standard InChI InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
Standard InChI Key XXMDDBVNWRWNCW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Canonical SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Appearance Solid powder

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